molecular formula C20H26BrCl2N3O B1671777 Acridine, 3-bromo-9-((4-(dimethylamino)butyl)amino)-5-methoxy-, dihydrochloride CAS No. 10127-02-3

Acridine, 3-bromo-9-((4-(dimethylamino)butyl)amino)-5-methoxy-, dihydrochloride

Cat. No. B1671777
CAS RN: 10127-02-3
M. Wt: 438.1 g/mol
InChI Key: RJSRKSRHGMYLGP-UHFFFAOYSA-N
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Description

Acridine is a class of compounds that are derivatives of a tricyclic planar structure, which includes three linearly fused benzene rings. The compound you mentioned seems to have additional functional groups attached to the acridine core, including a bromo group, a dimethylamino group, and a methoxy group. The presence of these groups can significantly influence the properties and reactivity of the molecule .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of an acridine core with a bromo group at the 3-position, a dimethylamino group attached to a butyl group at the 9-position, and a methoxy group at the 5-position .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating and electron-withdrawing nature of its substituents. The bromo group is a good leaving group, and the dimethylamino and methoxy groups are electron-donating, which could influence the sites of electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar dimethylamino and methoxy groups could enhance its solubility in polar solvents, while the bromo group could make it more dense and increase its boiling point .

Mechanism of Action

Target of Action

Basic Orange 14, also known as Acridine Orange hemi(zinc chloride) salt, primarily targets RNA polymerase . RNA polymerase is an enzyme that is responsible for synthesizing RNA from a DNA template, a process known as transcription. By targeting RNA polymerase, Basic Orange 14 can influence the synthesis of RNA, thereby affecting protein production within the cell.

Mode of Action

Basic Orange 14 acts as an inhibitor of RNA polymerase . It also serves as a cell-permeable metachromatic fluorescent dye that intercalates DNA and RNA . This means that it can insert itself between the base pairs in the DNA or RNA helix, which can disrupt the normal functioning of these molecules. The disruption of RNA synthesis can lead to changes in protein production, which can have various effects on cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by Basic Orange 14 is the DNA/RNA synthesis pathway . By inhibiting RNA polymerase, Basic Orange 14 can disrupt the transcription process, which is the first step in gene expression. This can lead to downstream effects on protein synthesis, as the production of mRNA (the molecule that carries the information for protein synthesis from the DNA to the ribosomes) can be affected.

Result of Action

The primary result of Basic Orange 14’s action is the disruption of RNA synthesis . This can lead to a decrease in protein production, which can affect various cellular processes. Additionally, as a fluorescent dye, Basic Orange 14 can be used to stain DNA and RNA, making it useful in various laboratory techniques, such as fluorescence microscopy and flow cytometry .

Safety and Hazards

Like many organic compounds, this substance could be harmful if ingested, inhaled, or comes into contact with the skin. It’s always important to use appropriate safety measures when handling chemical substances .

Future Directions

The future directions for research on this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity and interactions with other molecules .

properties

IUPAC Name

zinc;3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine;dichloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3.3ClH.Zn/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;;;;/h5-11H,1-4H3;3*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADJQOXWNSPOQA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.Cl.[Cl-].[Cl-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl3N3Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10127-02-3, 5464-59-5
Record name 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl-, hydrochloride, compd. with zinc chloride (ZnCl2) (1:1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10127-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zincate(1-), trichloro-, hydrogen, compd. with N,N,N′,N′-tetramethyl-3,6-acridinediamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5464-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20906035
Record name Zinc chloride--N~3~,N~3~,N~6~,N~6~-tetramethylacridine-3,6-diamine--hydrogen chloride (1/2/1/1)
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Molecular Weight

438.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Euchrysine 3RX

CAS RN

10127-02-3
Record name Euchrysine 3RX
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010127023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinc chloride--N~3~,N~3~,N~6~,N~6~-tetramethylacridine-3,6-diamine--hydrogen chloride (1/2/1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-tetramethylacridine-3,6-diamine monohydrochloride, compound with zinc dichloride
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Basic Orange 14 exhibits a strong affinity for both DNA and RNA. [] Its interaction with nucleic acids is based on intercalation between base pairs and electrostatic interactions with the negatively charged phosphate backbone. This interaction leads to enhanced fluorescence, allowing for visualization of nucleic acids in various biological applications, such as detecting viral infection in cells. []

A: Yes, a novel dyeing method for polypropylene (PP) fibers utilizing Basic Orange 14 has been developed. [] The method involves reducing Basic Orange 14 to its leuco form using a reducing agent in an alkaline solution. This reduction enhances the dye's permeability and affinity for the PP fibers. [] Subsequent oxidation of the adsorbed leuco form restores the dye's color, resulting in dyed PP fibers. []

A: Modifying the silica surface with N‐2‐(aminoethyl)‐3‐aminopropyltrimethoxysilane significantly alters the electrokinetic properties of the silica, impacting the adsorption of Basic Orange 14. [] This modification introduces positively charged amino groups on the silica surface, enhancing the adsorption of negatively charged dyes like C.I. Mordant Red 3 while reducing the adsorption of positively charged dyes like Basic Orange 14. []

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